5-(Trifluoromethoxy)benzene-1,3-diamine
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Overview
Description
5-(Trifluoromethoxy)benzene-1,3-diamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which also contains two amino groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a trifluoromethoxy group is introduced using reagents like trifluoromethyl ethers . The amino groups can then be introduced through nitration followed by reduction processes .
Industrial Production Methods
Industrial production of 5-(Trifluoromethoxy)benzene-1,3-diamine may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)benzene-1,3-diamine undergoes various types of chemical reactions including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: Nitro groups can be reduced back to amino groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as palladium on carbon (Pd-C) or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(Trifluoromethoxy)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)benzene-1,3-diamine
- 3,5-Diaminotrifluoromethylbenzene
- 3,5-Diaminotrifluoromethoxybenzene
Uniqueness
5-(Trifluoromethoxy)benzene-1,3-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to similar compounds with trifluoromethyl groups. This makes it particularly valuable in applications requiring enhanced chemical stability and bioavailability .
Properties
Molecular Formula |
C7H7F3N2O |
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Molecular Weight |
192.14 g/mol |
IUPAC Name |
5-(trifluoromethoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-4(11)1-5(12)3-6/h1-3H,11-12H2 |
InChI Key |
KGOSXXUJPCFKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)OC(F)(F)F)N |
Origin of Product |
United States |
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